molecular formula C14H13BrN4OS B240920 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Cat. No. B240920
M. Wt: 365.25 g/mol
InChI Key: WXZOZFPOOKRPHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one, also known as BMIPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. BMIPP is a pyrimidine derivative that has been synthesized through a series of chemical reactions.

Mechanism of Action

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is believed to act as a fatty acid analog and is taken up by the heart cells through the same mechanism as fatty acids. It is then metabolized and incorporated into the mitochondrial membrane, where it binds to the enzyme carnitine palmitoyltransferase I, which is involved in the transport of fatty acids into the mitochondria for energy production. This results in a decrease in fatty acid oxidation and an increase in glucose metabolism, which is believed to be beneficial in the treatment of myocardial ischemia.
Biochemical and Physiological Effects:
2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been found to have a high affinity for the heart and is taken up by the myocardial cells. It has been shown to be a useful radiopharmaceutical in nuclear medicine imaging to detect myocardial ischemia. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease. It has been found to have a low toxicity profile and is well tolerated in animal studies.

Advantages and Limitations for Lab Experiments

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has several advantages as a radiopharmaceutical for nuclear medicine imaging. It has a high affinity for the heart and is taken up by the myocardial cells, making it a useful tool for the detection of myocardial ischemia. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has a low toxicity profile and is well tolerated in animal studies. However, 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has some limitations in lab experiments. It has a short half-life, which limits its use in long-term studies. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is also expensive and difficult to synthesize, which may limit its availability for research purposes.

Future Directions

There are several future directions for 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one research. One area of research is the development of new synthetic methods for 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one that are more efficient and cost-effective. Another area of research is the investigation of 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one's potential use in the treatment of cancer and Alzheimer's disease. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one's mechanism of action in the heart could also be further elucidated to better understand its potential as a treatment for myocardial ischemia. Additionally, 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one could be investigated for its potential use in other areas of medicine, such as neurology and endocrinology.

Synthesis Methods

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one is synthesized through a series of chemical reactions involving the condensation of 2-aminomethyl-5-methylimidazo[1,2-a]pyridine with 2-chloro-6-methyl-4(3H)-pyrimidinone in the presence of sodium hydride and DMF. The reaction mixture is then treated with sodium sulfide to obtain 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one as a yellow solid.

Scientific Research Applications

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has been extensively studied for its potential applications in the field of medicine. It has been found to have a high affinity for the heart and is used as a radiopharmaceutical in nuclear medicine imaging to detect myocardial ischemia. 2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one has also been investigated for its potential use in the treatment of cancer and Alzheimer's disease.

properties

Product Name

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

Molecular Formula

C14H13BrN4OS

Molecular Weight

365.25 g/mol

IUPAC Name

2-[(3-bromo-5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one

InChI

InChI=1S/C14H13BrN4OS/c1-8-6-12(20)18-14(16-8)21-7-10-13(15)19-9(2)4-3-5-11(19)17-10/h3-6H,7H2,1-2H3,(H,16,18,20)

InChI Key

WXZOZFPOOKRPHI-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C

SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C

Canonical SMILES

CC1=CC=CC2=NC(=C(N12)Br)CSC3=NC(=O)C=C(N3)C

Origin of Product

United States

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